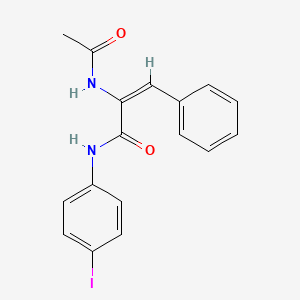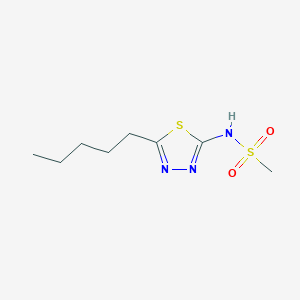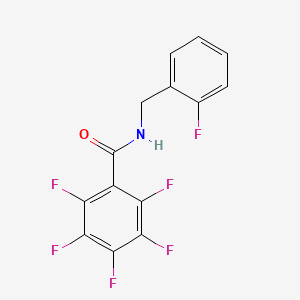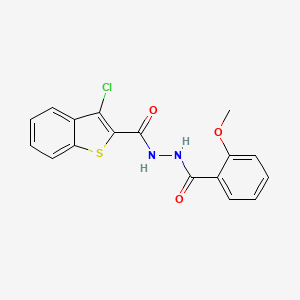![molecular formula C21H23NO3 B4581781 1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B4581781.png)
1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione
Overview
Description
The compound belongs to a class of organic molecules that often exhibit interesting chemical and physical properties. Molecules with similar structures have been synthesized and analyzed to understand their potential applications and behavior in various conditions.
Synthesis Analysis
A general approach to synthesizing molecules with complex structures like 1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione involves multi-step reactions that may include aldol condensation, sigmatropic rearrangement, and cyclodehydration processes (Kel'in & Kozyrkov, 1998). Such methods are crucial for constructing the core indole dione structure, further modified by substituents like tert-butylphenoxy groups.
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined using X-ray crystallography. This technique provides detailed insights into the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and properties. For instance, the analysis of isoxazol-5(4H)-ones shows how substituents influence the overall molecular geometry and stability (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with radicals and the formation of new bonds through processes like oxidative annulation or addition reactions. These reactions can significantly alter the compound's chemical properties, leading to the formation of new compounds with potentially different biological or physical properties (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).
Scientific Research Applications
NMR Spectroscopy and Tautomerism Studies
Research on similar indole derivatives and tert-butylphenoxy compounds highlights the application of NMR spectroscopy in studying structural properties and tautomerism. For instance, studies on various dyes and compounds prepared by coupling naphthalene-diazonium chloride with different components utilize NMR to analyze tautomeric forms and structural characteristics (Lyčka, 1999). This suggests that "1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione" could be studied using NMR to explore its structural nuances and potential tautomeric states.
Antimicrobial Activity
Compounds with indole-2,3-dione structures have been investigated for their antimicrobial properties. A study on synthesized compounds from 1H-indole-2,3-dione derivatives demonstrated significant in vitro antibacterial and antifungal activities (Ashok et al., 2015). This implies potential research applications of "1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione" in developing new antimicrobial agents.
Antioxidant Activity Studies
The antioxidant capabilities of compounds containing tert-butyl groups and related structures have been the focus of several studies. For example, research on o-bisphenols has demonstrated the role of intramolecular hydrogen bonding in enhancing antioxidant activity (Amorati et al., 2003). This highlights the potential for investigating "1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione" as an antioxidant, focusing on its structural features that may contribute to radical scavenging activities.
Electronic and Material Applications
Research on conjugated polyelectrolytes and other related molecules indicates interest in their use as electron transport layers in polymer solar cells and other electronic devices (Hu et al., 2015). The presence of indole and tert-butylphenoxy groups in "1-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-1H-indole-2,3-dione" may offer interesting electronic properties worth exploring in the context of organic electronics or as components in solar cells.
properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]-7-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14-6-5-7-17-18(14)22(20(24)19(17)23)12-13-25-16-10-8-15(9-11-16)21(2,3)4/h5-11H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPPLAQWMWVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Tert-butylphenoxy)ethyl]-7-methylindole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4581705.png)
![N-[{[(4-chlorophenyl)sulfonyl]imino}(4-fluorophenyl)methyl]glycine](/img/structure/B4581713.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4581718.png)

![1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate](/img/structure/B4581730.png)
![4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4581742.png)
![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4581748.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4581758.png)
![ethyl 4-[({[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4581765.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4581771.png)


![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4581811.png)
